![molecular formula C18H22N4O2S B2418438 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-30-0](/img/structure/B2418438.png)
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds in the 1,2,4-triazole class are known to participate in a variety of chemical reactions. These can include condensation reactions and cycloaddition with dipolarophiles .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Triazoles Synthesis : Research on triazoles has shown the formation of compounds like [1,2,4]triazolo-[1,5-d][1,2,4,6]tetrazepine-5-thiones under certain conditions, indicating the versatility of triazole derivatives in chemical synthesis (Reiter, Barkóczy, & Pallagi, 1993).
- Dihydrothiazolo[3,2-a]pyrimidine Derivatives : Studies have shown the ability to synthesize derivatives of dihydrothiazolo pyrimidinones, highlighting the chemical flexibility and potential applications of these compounds in various chemical reactions (Kinoshita et al., 1987).
Pharmacological Properties
- Anti-anoxic Activity : Some derivatives show promising anti-anoxic activity, indicating potential therapeutic applications in conditions related to oxygen deprivation (Ohkubo et al., 1995).
- Antinociception : Certain pyrazolyl-thiazole derivatives, related to the compound , have been found to cause antinociception in mice, suggesting potential applications in pain management (Prokopp et al., 2006).
Biological Activities
- Anti-inflammatory, Analgesic, and Antibacterial Activities : Some triazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antibacterial activities, indicating their potential use in treating various medical conditions (Hussein et al., 2011).
- Antimicrobial Activity : Novel triazole, triazolothiadiazole, and triazolothiadiazine derivatives have shown significant antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections (Abbady, 2014).
Additional Applications
- Organ Protective Effects : Some derivatives have shown protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential therapeutic applications in organ protection (Aktay, Tozkoparan, & Ertan, 2005).
- Synthesis of Novel Dyes : Derivatives of thiazolo-triazoles have been used in the synthesis of novel dyes, demonstrating their utility in material science and industrial applications (Karcı & Karcı, 2012).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the broad spectrum of biological activities exhibited by similar 1,2,4-triazole compounds , this compound could be a promising candidate for further study.
Propiedades
IUPAC Name |
2-ethyl-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-8-10-24-11-9-21)13-6-4-12(2)5-7-13/h4-7,15,23H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQFZRJVWKKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B2418355.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)
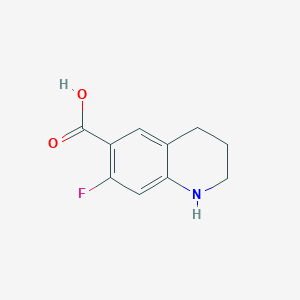
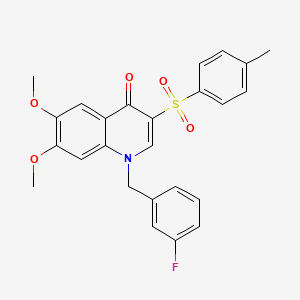
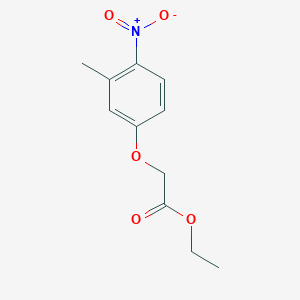
![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)

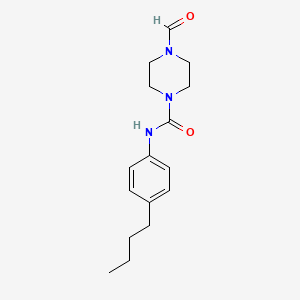
![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
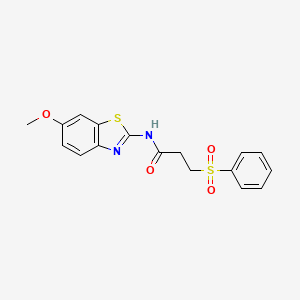
![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)